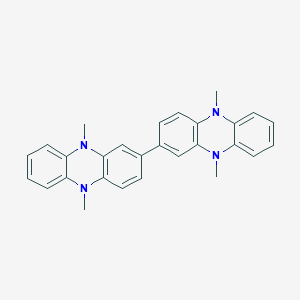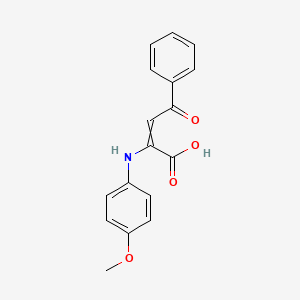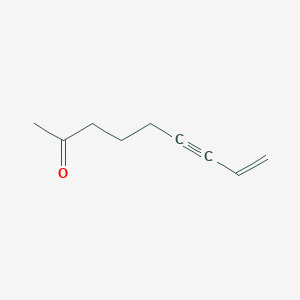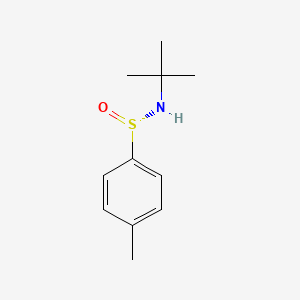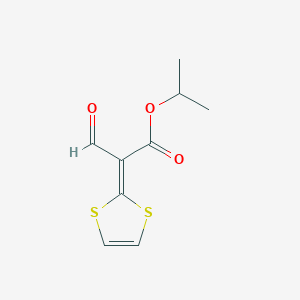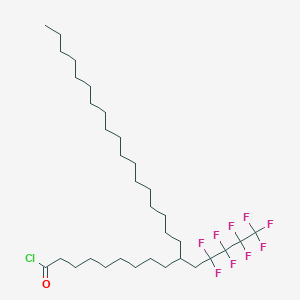
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride: is a synthetic organic compound characterized by the presence of a long-chain fatty acid chloride and a perfluorinated alkyl group. This compound is notable for its unique chemical structure, which combines hydrophobic and hydrophilic properties, making it useful in various applications, particularly in the field of materials science and surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride typically involves the reaction of octacosanoic acid with thionyl chloride to form octacosanoyl chloride. This intermediate is then reacted with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol under appropriate conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Substitution: Formation of amides or esters depending on the nucleophile used.
Hydrolysis: Formation of octacosanoic acid.
Reduction: Formation of the corresponding alcohol.
科学的研究の応用
Chemistry: The compound is used in the synthesis of fluorinated surfactants and polymers. Its unique structure imparts desirable properties such as low surface energy and chemical resistance.
Biology and Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its ability to form stable emulsions and micelles.
Industry: In the industrial sector, the compound is used in the production of coatings and materials that require hydrophobic and oleophobic properties. It is also used in the manufacture of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is primarily based on its ability to interact with various molecular targets through its acyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of stable derivatives. The perfluorinated alkyl group imparts unique surface properties, making the compound useful in modifying surfaces to achieve desired hydrophobic or oleophobic characteristics.
類似化合物との比較
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate
Uniqueness: 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is unique due to its combination of a long-chain fatty acid chloride and a perfluorinated alkyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the acyl chloride group allows for further functionalization, enhancing its utility in chemical synthesis and materials science.
特性
CAS番号 |
185033-98-1 |
|---|---|
分子式 |
C33H56ClF9O |
分子量 |
675.2 g/mol |
IUPAC名 |
10-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)octacosanoyl chloride |
InChI |
InChI=1S/C33H56ClF9O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-28(25-22-19-16-17-20-23-26-29(34)44)27-30(35,36)31(37,38)32(39,40)33(41,42)43/h28H,2-27H2,1H3 |
InChIキー |
YTHQCDQWTANXIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCC(=O)Cl)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
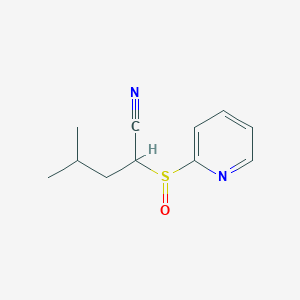
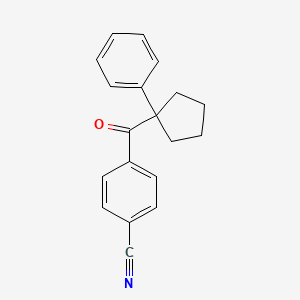
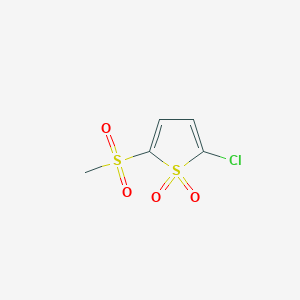

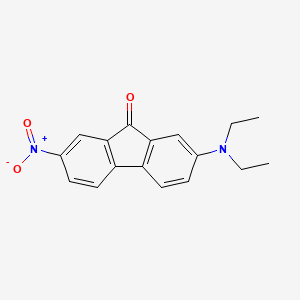
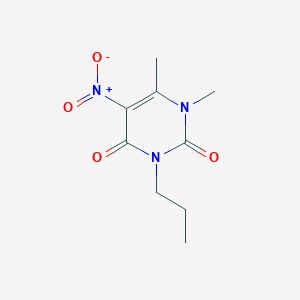
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
